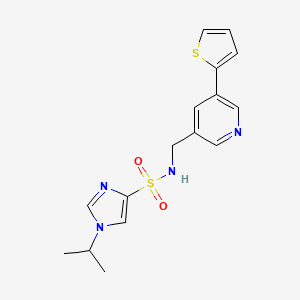

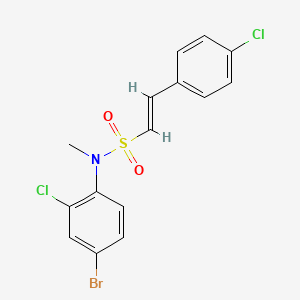

1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TAK-659 selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is a key mediator of B-cell activation and proliferation.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound 1-isopropyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide represents a class of chemicals with potential applications in medicinal chemistry due to its structural complexity and functional groups. While the specific compound's research applications are not directly documented, insights can be drawn from studies on related sulfonamide-based heterocyclic compounds, indicating a broader relevance in drug discovery and development.

Heterocyclic Compound Synthesis : Research on related sulfonamide heterocycles has led to the development of novel synthetic methods for creating bioactive molecules. For instance, the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from arylglyoxal hydrates, 2-aminopyridines, and sulfonamides using zinc chloride as a catalyst highlights a straightforward approach to constructing complex molecules in moderate to good yields (Yu et al., 2014).

Antimicrobial and Antitumor Agents : Studies on sulfonamide-containing heterocyclic compounds have shown significant antimicrobial and antitumor activities. For example, synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety as antibacterial agents (Azab, Youssef, & El-Bordany, 2013) and the creation of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017) underscore the potential of such compounds in therapeutic applications.

Cancer Research : The exploration of sulfonamide-based hybrids for antitumor activities is evident in the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. This work not only adds to the chemotherapeutic arsenal but also provides insights into the structural requirements for cancer cell inhibition (Redda & Gangapuram, 2007).

Advanced Drug Design : The development of drugs targeting specific biological pathways is facilitated by the structural versatility of sulfonamide compounds. Research on novel pyrazoles as potential COX-2 inhibitors and anti-inflammatory drugs through in silico, in vitro, and cytotoxicity validations (Thangarasu, Manikandan, & Thamaraiselvi, 2019) exemplifies the potential of sulfonamide-based molecules in addressing complex biological challenges.

Propriétés

IUPAC Name |

1-propan-2-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S2/c1-12(2)20-10-16(18-11-20)24(21,22)19-8-13-6-14(9-17-7-13)15-4-3-5-23-15/h3-7,9-12,19H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYUMIXTHPHCHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2408553.png)

![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

![(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone](/img/structure/B2408562.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408563.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)